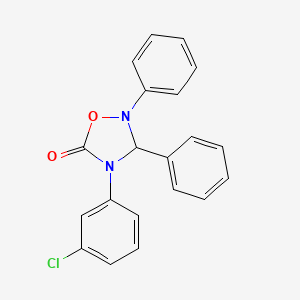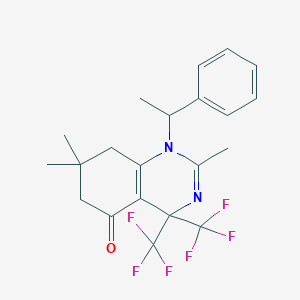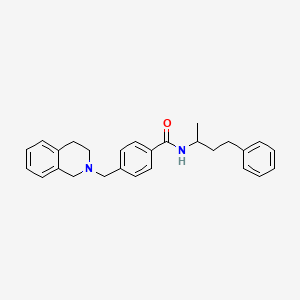![molecular formula C30H26I2N2O4 B15022125 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15022125.png)
2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) is a complex organic compound characterized by its biphenyl structure with methoxy, nitrilo, and iodo substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxybiphenyl and an appropriate halide.
Introduction of Nitrilo Groups: The nitrilo groups are introduced via a Schiff base reaction, where the biphenyl compound reacts with an aldehyde in the presence of a base.
Iodination: The final step involves the iodination of the phenol groups using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions can target the nitrilo groups, converting them to amines.
Substitution: The iodo groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be explored for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and optimization.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrilo and iodo groups could play a role in binding interactions, while the biphenyl core provides structural stability.
相似化合物的比较
Similar Compounds
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(4-methylphenol): Similar structure but lacks the iodo groups.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-chloro-4-methylphenol): Similar structure with chloro substituents instead of iodo.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-bromo-4-methylphenol): Similar structure with bromo substituents instead of iodo.
Uniqueness
The presence of iodo groups in 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) imparts unique reactivity and potential for further functionalization. Iodo groups are larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions.
属性
分子式 |
C30H26I2N2O4 |
|---|---|
分子量 |
732.3 g/mol |
IUPAC 名称 |
2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C30H26I2N2O4/c1-17-9-21(29(35)23(31)11-17)15-33-25-7-5-19(13-27(25)37-3)20-6-8-26(28(14-20)38-4)34-16-22-10-18(2)12-24(32)30(22)36/h5-16,35-36H,1-4H3 |
InChI 键 |
JPSPXZFDAHWLNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15022046.png)
![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)
![2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022080.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15022092.png)
![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)
![3-[2-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022131.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15022134.png)


